2,3,7,8-Tetrachlorodibenzothiophene
Overview
Description
Scientific Research Applications
Cell Culture Studies and Structure-Activity Relationships
2,3,7,8-Tetrachlorodibenzothiophene (TCDT) has been studied for its effects on cell cultures, particularly its impact on inducing CYP1A1 enzyme activity in mouse hepatoma cells. Research has highlighted the differences in induction potencies among various sulfur-containing compounds, including TCDT. These studies are crucial in understanding the molecular interactions and potential toxicological impacts of such compounds (Kopponen et al., 1994).
Environmental Behavior and Sorption Characteristics
TCDT's environmental behavior, particularly its sorption behavior on sediments and soils, has been investigated. This includes studies on its rapid sorption and the factors influencing this process, such as pH and dissolved organic matter. Understanding TCDT's interaction with environmental matrices helps in assessing its potential ecological risks (Nian et al., 2022).
UV Degradation Dynamics
Research has been conducted on the UV-degradation dynamics of TCDT and its analogues in different solvents. This study is significant for understanding the environmental fate of such compounds, especially their degradation patterns under UV irradiation, which can inform remediation and pollution control strategies (Qin, 1996).
Formation from Industrial Processes
Investigations into the formation of TCDT as a by-product in industrial processes, particularly in the production of certain chemicals, have been reported. This research is critical for understanding the sources of environmental contamination and implementing better control measures in industrial processes (Milnes, 1971).
Analytical Detection and Quantification
Advancements in analytical methods for detecting and quantifying TCDT in various environmental and biological samples have been a focus of research. This includes the development of sensitive and specific mass spectrometric methods, which are crucial for monitoring and assessing the environmental and health impacts of these compounds (Cairns et al., 1980).
properties
IUPAC Name |
2,3,7,8-tetrachlorodibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4S/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMOCSHBYLEEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3SC2=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158153 | |
Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133513-17-4 | |
Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.